molecular formula C19H21ClFN3O3S B6482591 4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-69-8

4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6482591
CAS RN: 897618-69-8
M. Wt: 425.9 g/mol
InChI Key: NJWXNLCXBDFXIR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as 4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethylsulfonyl}benzamide, is a synthetic compound with a wide range of applications in the scientific research field. 4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a member of the piperazinone family of compounds and is used in various studies due to its unique chemical properties.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to this compound, have been found to possess antiviral activity . Therefore, it’s possible that this compound could also have potential antiviral applications.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . Given the structural similarities, this compound could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that this compound could potentially be used in cancer research and the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This compound, due to its structural similarity, could potentially be used in the development of antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that this compound could potentially be used in the development of new antimicrobial drugs .

properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXNLCXBDFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

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